molecular formula C17H17NO6 B6662720 2-[4-(5-Phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid

2-[4-(5-Phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid

Cat. No.: B6662720
M. Wt: 331.32 g/mol
InChI Key: USRGTJMBVUHWEP-UHFFFAOYSA-N
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Description

2-[4-(5-Phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid is a complex organic compound featuring a furan ring, a morpholine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Phenoxy Substitution: The phenoxy group is introduced via nucleophilic aromatic substitution, often using phenol and a suitable leaving group.

    Morpholine Ring Formation: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable carbonyl compound.

    Acetic Acid Introduction: The acetic acid moiety is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(5-Phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(5-Phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. The acetic acid moiety can act as a chelating agent, binding to metal ions and affecting their biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(5-Phenylfuran-2-carbonyl)morpholin-2-yl]acetic acid: Similar structure but lacks the phenoxy group.

    2-[4-(5-Methoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid: Contains a methoxy group instead of a phenoxy group.

    2-[4-(5-Chlorofuran-2-carbonyl)morpholin-2-yl]acetic acid: Contains a chlorine atom instead of a phenoxy group.

Uniqueness

The presence of the phenoxy group in 2-[4-(5-Phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-[4-(5-phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c19-15(20)10-13-11-18(8-9-22-13)17(21)14-6-7-16(24-14)23-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRGTJMBVUHWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=C(O2)OC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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